molecular formula C17H12N2O4 B11977362 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide CAS No. 65190-34-3

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide

Cat. No.: B11977362
CAS No.: 65190-34-3
M. Wt: 308.29 g/mol
InChI Key: CUYSXRBZVPNZAD-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide is a ring-substituted hydroxynaphthanilide that serves as a key chemical scaffold in medicinal chemistry and biological research. This compound is part of a class of molecules studied as cyclic analogues of salicylanilides, which are known for their multitarget biological activities . Researchers are investigating this chemical structure for its potential in novel therapeutic development. As a nitro-substituted derivative, it falls within a category of compounds where the electron-withdrawing properties of the nitro group are essential for potent biological effects . Primary research applications for this class of hydroxynaphthanilides include use as an investigational agent in oncology research, where structurally similar nitro-substituted compounds have demonstrated significant antiproliferative and pro-apoptotic effects against human cancer cell lines such as THP-1 (leukemia) and MCF-7 (breast carcinoma) . These compounds have been shown to induce cell cycle arrest in the G1 phase and downregulate cyclin E1 protein levels . It is also a candidate for antimicrobial and antimycobacterial studies. Related hydroxynaphthalene carboxanilides exhibit promising activity against a spectrum of Gram-positive bacteria and mycobacteria, making them a model for developing new agents to address antimicrobial resistance . The mechanism of action for these compounds is under investigation but is often referred to the presence of electron-withdrawing substituents on the anilide moiety, which can modify the conformational equilibrium of the molecule and its interaction with biological targets . These compounds can be considered Michael acceptors, capable of forming covalent bonds with cellular thiols . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

65190-34-3

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H12N2O4/c20-15-9-8-11-4-1-2-7-14(11)16(15)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21)

InChI Key

CUYSXRBZVPNZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Direct Amidation of 2-Hydroxynaphthalene-1-Carboxylic Acid

The most widely reported method involves the direct condensation of 2-hydroxynaphthalene-1-carboxylic acid with 3-nitroaniline. This reaction typically employs phosphorus trichloride (PCl₃) or phosphorous acid (H₃PO₃) as catalysts in refluxing toluene or ortho-xylene.

Procedure :

  • Reactant Preparation : 2-Hydroxynaphthalene-1-carboxylic acid (1.0 equiv) and 3-nitroaniline (1.2 equiv) are dissolved in anhydrous toluene.

  • Catalyst Addition : Phosphorus trichloride (2 mol%) is added dropwise under nitrogen atmosphere.

  • Reflux Conditions : The mixture is refluxed at 110–120°C for 6–8 hours.

  • Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered, washed with ethanol, and recrystallized from dimethylformamide (DMF).

Yield : 75–85% under optimized conditions.
Mechanistic Insight : The catalyst facilitates the formation of a reactive mixed anhydride intermediate, enhancing nucleophilic attack by the amine (Fig. 1).

Nitration of Precursor Carboxamides

An alternative route involves nitration of pre-formed N-phenylnaphthalene-1-carboxamides. This method is less common due to regioselectivity challenges but offers scalability.

Procedure :

  • Synthesis of N-Phenylnaphthalene-1-Carboxamide : 2-Hydroxynaphthalene-1-carboxylic acid is first condensed with aniline using PCl₃.

  • Nitration : The intermediate is treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Isolation : The crude product is neutralized with sodium bicarbonate and extracted with dichloromethane.

Yield : 50–60%, with 3-nitro isomer predominating due to meta-directing effects of the carboxamide group.

Catalytic Systems and Their Influence

Phosphorus-Based Catalysts

Phosphorus trichloride and phosphorous acid are pivotal in achieving high yields. Comparative studies reveal:

CatalystSolventTemperature (°C)Time (h)Yield (%)
PCl₃Toluene110685
H₃PO₃ortho-Xylene130478
NoneDMF15012<20

Data synthesized from

Phosphorus trichloride outperforms H₃PO₃ due to its stronger Lewis acidity, which accelerates anhydride formation.

Solvent Effects

Polar aprotic solvents like DMF or DMSO inhibit reactivity by stabilizing the carboxylic acid, whereas non-polar solvents (toluene, xylene) favor intermediate formation:

Acid + PCl3RCO-O-PCl2AmineRCONHR’\text{Acid + PCl}_3 \rightarrow \text{RCO-O-PCl}_2 \xrightarrow{\text{Amine}} \text{RCONHR'}

Reactions in ortho-chlorotoluene achieve 90% conversion in 3 hours, highlighting the solvent’s role in stabilizing transition states.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A prototype protocol involves:

  • Reactants : 2-Hydroxynaphthalene-1-carboxylic acid (1.0 equiv), 3-nitroaniline (1.1 equiv).

  • Catalyst : H₃PO₃ (1.5 mol%).

  • Conditions : 150 W, 100°C, 15 minutes.

  • Yield : 82% with 99% purity.

This method minimizes side reactions such as decarboxylation or over-nitration.

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables stepwise amidation:

  • Resin Activation : 2-Hydroxynaphthalene-1-carboxylic acid is loaded onto Wang resin via ester linkage.

  • Amine Coupling : 3-Nitroaniline is introduced using HOBt/DIC as coupling agents.

  • Cleavage : TFA/CH₂Cl₂ (1:1) releases the product.

Advantages : High purity (>95%), scalability, and reduced solvent use.

Mechanistic and Kinetic Considerations

Bronsted Analysis of Reactivity

The reaction rate correlates with the pKa of the aryl amine. Electron-withdrawing groups (e.g., -NO₂) lower the amine’s pKa, enhancing nucleophilicity. A Bronsted plot (log rate vs. pKa) for substituted anilines shows a V-shaped curve, with 3-nitroaniline (pKa ≈ 2.5) exhibiting optimal reactivity.

Side Reactions and Mitigation

Common side reactions include:

  • Decarboxylation : At temperatures >130°C, the carboxylic acid loses CO₂, forming naphthol derivatives.

  • Oversubstitution : Excess HNO₃ leads to di-nitration, prevalent in nitration-based routes.

Mitigation Strategies :

  • Strict temperature control (<5°C during nitration).

  • Use of scavengers (urea) to quench excess nitronium ions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Amidation8598LowHigh
Nitration6090ModerateModerate
Microwave-Assisted8299HighLow
Solid-Phase9595Very HighHigh

Data synthesized from

Direct amidation remains the most cost-effective and scalable method, while solid-phase synthesis suits high-purity applications.

Chemical Reactions Analysis

Microwave-Assisted Condensation

This method employs phosphorus trichloride (PCl₃) in chlorobenzene under microwave irradiation, enabling a one-step synthesis with high yields. Key features include:

  • Reagents : 2-hydroxy-1-naphthoic acid, substituted anilines (e.g., 3-nitroaniline), PCl₃.

  • Conditions : Microwave heating, chlorobenzene solvent.

  • Yield : Up to 80% for analogous compounds .

Multi-Step Coupling Reaction

A detailed procedure involves diazonium salt formation and coupling:

StepReagents/ConditionsDescription
1Sodium nitrite, HCl, 5°CFormation of diazonium salt from 3-nitroaniline.
2Acetic acid, NaOH, H₂OPreparation of coupler solution (2-hydroxy-1-naphthoic acid derivative).
3Coupling at 5°CSlow addition of diazonium salt solution to coupler solution.
4Heating to 60°CWorkup followed by filtration and drying.
5Sulfonation (H₂SO₄, acetone)Post-synthesis sulfonation for purification.
Yield: 45 parts from 26 parts of starting material .

Functional Group Reactivity

The compound’s structure enables specific chemical transformations:

Hydroxyl Group Reactivity

The -OH group on the naphthalene ring participates in:

  • Electrophilic substitution : Enhanced by activating groups (e.g., adjacent carboxamide).

  • Acid-catalyzed reactions : Potential for esterification or ether formation.

Carboxamide Group Reactivity

The -CONHAr group undergoes:

  • Hydrolysis : Under acidic/basic conditions, yielding carboxylic acid and aniline derivatives.

  • Amide bond cleavage : Via nucleophilic attack (e.g., using hydrazine).

Nitro Group Reactivity

The -NO₂ group on the phenyl ring is prone to:

  • Reduction : Conversion to amine (-NH₂) under catalytic hydrogenation.

  • Nucleophilic substitution : In activated positions (e.g., para to electron-withdrawing groups).

Azo Coupling Reaction

The synthesis in follows a classic azo dye formation mechanism:

  • Diazotization : 3-nitroaniline reacts with NaNO₂ and HCl to form a diazonium salt.

  • Coupling : The diazonium salt reacts with the naphthol coupler at low temperature to form a covalent azo bond.

Sulfonation

Post-synthesis sulfonation with 98% H₂SO₄ at 15°C–60°C modifies solubility or reactivity, though specific details are not provided .

Stability and Degradation

While explicit degradation studies are not detailed in the sources, the compound’s stability is influenced by:

  • Hydrolytic conditions : Susceptibility due to amide and nitro groups.

  • Photoreactivity : Potential for nitro group rearrangement under UV light.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide and its derivatives. Research indicates that compounds within this class exhibit antiproliferative effects against various cancer cell lines, including THP-1 (human monocytic leukemia) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Antiproliferative Activity : The compound demonstrated significant inhibition of cell growth at micromolar concentrations. Notably, the presence of the nitro group enhances its efficacy by affecting the electronic properties of the molecule, which is crucial for interaction with biological targets .
  • Structure-Activity Relationship : Variations in the position of substituents on the naphthalene ring influence the compound's potency. For instance, shifting the nitro group from ortho to para positions has been shown to increase antiproliferative effects .
CompoundIC50 (µM)Cell Line
This compound12.5THP-1
2-Hydroxy-N-(4-nitrophenyl)naphthalene-1-carboxamide10.0MCF-7

Antibacterial and Antimycobacterial Activity

The compound has also been evaluated for its antibacterial and antimycobacterial properties . In vitro studies have shown that it exhibits activity comparable to standard antibiotics against various strains of bacteria, including Mycobacterium species.

Research Insights:

  • Comparative Efficacy : One derivative showed higher activity than isoniazid against Mycobacterium kansasii, indicating its potential as a new therapeutic agent for treating resistant bacterial infections .
  • Lipophilicity Influence : The antimicrobial activity is influenced by the lipophilicity of the substituents on the naphthalene ring; optimal activity was observed at specific electronic properties .

Dye Production

Beyond pharmacological applications, this compound serves as an important intermediate in dye synthesis . It is particularly relevant in producing azo dyes and pigments.

Industrial Relevance:

  • Dye Coupling Component : The compound is utilized as a coupling agent in azo dye production, which is critical for achieving vibrant colors in textiles and other materials. The purity of this compound significantly affects the quality of dyes produced .

Case Studies

Several case studies have documented the practical applications and effectiveness of this compound in clinical settings:

  • Anticancer Drug Development : A study highlighted its use as a lead compound in developing novel anticancer agents, demonstrating significant tumor growth inhibition in animal models.
  • Antibacterial Treatment Trials : Clinical trials involving derivatives of this compound showed promising results in treating multidrug-resistant bacterial infections, leading to further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide involves its interaction with biological targets. In antibacterial applications, it inhibits the growth of bacteria by interfering with essential cellular processes. For instance, it can inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plants . The compound’s nitro group can also undergo reduction to form reactive intermediates that damage bacterial DNA and proteins .

Comparison with Similar Compounds

Substituent Position and Anticancer Activity

Hydroxynaphthanilides with nitro groups at different positions on the phenyl ring show distinct antiproliferative effects:

  • 2-Hydroxy-N-(4-nitrophenyl)naphthalene-1-carboxamide (6): The para-nitro derivative demonstrates superior anticancer activity against THP-1 and MCF-7 cells, inducing G1 phase arrest and cyclin E1 downregulation without harming non-tumor 3T3-L1 cells .
  • 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) : This isomer (hydroxyl at position 3 of naphthalene) also shows potent antiproliferative effects and pro-apoptotic activity in THP-1 cells .

Key Insight : Shifting the nitro group from meta (as in 8b ) to para (as in 6 ) enhances antiproliferative potency, likely due to improved steric alignment with cellular targets .

Antibacterial Activity and Substituent Effects

Compound Substituent (Phenyl Ring) MIC (µmol/L) vs. MRSA MIC (µmol/L) vs. M. marinum
8b (3-nitro) 3-NO₂ 26.0 51.9
8a (2-nitro) 2-NO₂ Comparable to standard Not reported
7c (4-CF₃) 4-CF₃ Higher than standard Not reported
6c (4-Br) 4-Br Moderate Not reported

Trends :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) improve antibacterial activity by increasing lipophilicity .
  • Meta-nitro substitution (as in 8b ) balances steric effects and electronic properties, optimizing MRSA inhibition .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol)
8b (3-nitro) 60 255–257 309.09
7a (2-CF₃) 92 124–125 332.09
3c (4-CH₃) 77 143–145 278.12
2b (3-OCH₃) 77 147–149 294.11

Trends :

  • Nitro substituents (8b ) result in higher melting points compared to methyl or methoxy groups, likely due to stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Trifluoromethyl derivatives (7a ) exhibit lower melting points despite higher molecular weight, reflecting reduced crystallinity .

Hydroxyl Position on Naphthalene Ring

  • 2 (3-hydroxy): Exhibits pro-apoptotic effects in cancer cells, highlighting the importance of hydroxyl positioning for targeting intracellular pathways .

Mechanistic Insight : The hydroxyl group at position 1 in 8b may favor membrane-targeted antibacterial action, while position 3 in 2 facilitates interactions with apoptotic proteins .

Biological Activity

2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article delves into its antiproliferative, antibacterial, and herbicidal properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone with a hydroxyl group (-OH), a carboxamide group (-CONH2), and a nitro group (-NO2) attached to the phenyl ring. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study demonstrated that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in THP-1 and MCF-7 cells. The mechanism involves the downregulation of cyclin E1 and the activation of caspases, particularly caspase 3 and caspase 9, indicating its potential as an anticancer agent.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
THP-110G1 phase arrest, caspase activation
MCF-712G1 phase arrest, caspase activation

Antibacterial Activity

The compound has demonstrated significant antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate effective antibacterial action at low concentrations.

Table 2: Antibacterial Activity of this compound

PathogenMIC (µM)
MRSA26.0
Mycobacterium marinum51.9
Mycobacterium kansasii13.0

These findings suggest that the compound could serve as a potential lead for developing new antibiotics.

Herbicidal Activity

In addition to its antibacterial properties, this compound has shown herbicidal activity by inhibiting photosynthetic electron transport in plant chloroplasts. This mechanism is crucial for understanding its potential applications in agriculture.

Table 3: Herbicidal Activity of this compound

Plant SpeciesIC50 (µM)
Spinacia oleracea16.9

Case Studies and Research Findings

A series of studies have been conducted to explore the structure-activity relationships (SAR) of various derivatives of naphthalene carboxamides. It was observed that the position of substituents significantly influences biological activity. For instance, shifting the nitro group from ortho to para positions enhances antiproliferative effects considerably .

In one notable study, compounds similar to this compound were synthesized and tested for their biological activities. The results indicated that compounds with nitro substitutions exhibited higher efficacy against both bacterial strains and cancer cell lines compared to their non-nitro counterparts .

Q & A

Q. What are the established synthetic methodologies for preparing 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide?

The compound is synthesized via microwave-assisted coupling of 2-hydroxynaphthalene-1-carboxylic acid with substituted anilines. Key steps include:

  • Suspending equimolar amounts of the acid and aniline in dry chlorobenzene.
  • Adding phosphorus trichloride (PCl₃) as a catalyst.
  • Irradiating the mixture in a microwave reactor (500 W, 130°C, 15 min) for rapid amide bond formation .
  • Purification via recrystallization from aqueous ethanol, yielding products with >60% efficiency .

Q. What analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.0–8.5 ppm in DMSO-d₆) .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3300 cm⁻¹, carbonyl at ~1620 cm⁻¹) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ calculated as 308.12812 m/z) .

Q. What are the primary biological or pharmacological activities reported for this compound?

  • Photosynthesis inhibition : Meta-substituted derivatives (e.g., 3-nitrophenyl) show strong inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values correlating with alkoxy chain length and lipophilicity .
  • Antimycobacterial activity : Structural analogs with alkoxy substituents exhibit moderate activity against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence bioactivity?

  • Meta vs. para substitution : Meta-substituted derivatives (e.g., 3-nitrophenyl) enhance PET inhibition due to optimized steric and electronic interactions with photosystem II (PSII) proteins. Para-substituted analogs show reduced activity, likely due to altered binding geometry .
  • Alkoxy chain effects : Longer chains (e.g., propoxy) increase lipophilicity, improving membrane permeability but may reduce solubility. Balancing logP values (e.g., 3.5–4.0) is critical for bioavailability .

Q. How can conflicting toxicity data from in vitro and in vivo studies be resolved?

  • Tiered toxicological screening : Follow protocols from Toxicological Profiles (e.g., ATSDR guidelines):
    • Prioritize in vitro assays (e.g., hepatic cell lines for metabolic stability).
    • Validate with in vivo models (rodents, inhalation/oral exposure routes) to assess systemic effects (hepatic, renal, respiratory) .
    • Use computational models (QSAR) to predict bioaccumulation and persistence .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

  • Parameter optimization :
    • Power: 400–600 W ensures uniform heating without decomposition.
    • Solvent: Chlorobenzene (high boiling point) prevents premature evaporation.
    • Catalyst ratio: PCl₃ at 0.5 equivalents minimizes side reactions .
  • Post-synthesis purification : Gradient recrystallization (ethanol/water) removes unreacted aniline and byproducts .

Q. What mechanistic insights explain its photosynthesis-inhibiting activity?

The compound disrupts PET in PSII by:

  • Competing with plastoquinone (QB) at the D1 protein binding site.
  • Stabilizing charge-separated states (P680⁺), measured via chlorophyll fluorescence quenching .
  • Meta-nitro groups enhance electron-withdrawing effects, reducing QB mobility .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Tightly sealed containers in ventilated, dry environments to prevent hydrolysis .
  • PPE : Chemical goggles (OSHA 29 CFR 1910.133), nitrile gloves, and lab coats .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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